9-Decenenitrile
Overview
Description
9-Decenenitrile is a chemical compound with the molecular formula C10H17N . It is used in laboratory chemicals and the manufacture of chemical compounds .
Molecular Structure Analysis
The molecular structure of this compound consists of 10 carbon atoms, 17 hydrogen atoms, and 1 nitrogen atom . The average mass is 151.249 Da and the monoisotopic mass is 151.136093 Da .Physical and Chemical Properties Analysis
This compound has a density of 0.8±0.1 g/cm3, a boiling point of 252.3±19.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.5 mmHg at 25°C . It has an enthalpy of vaporization of 49.0±3.0 kJ/mol and a flash point of 112.1±6.6 °C . The index of refraction is 1.440, and it has a molar refractivity of 48.0±0.3 cm3 .Scientific Research Applications
Nitrification Inhibition in Agriculture
9-Decenenitrile, specifically in the form of 1,9-decanediol, has been studied for its applications as a biological nitrification inhibitor (BNI) in agriculture. Research by (Lu et al., 2019) found that high doses of 1,9-decanediol effectively inhibited soil nitrification in various agricultural soils. This inhibition was superior to synthetic nitrification inhibitors and other BNIs, showcasing its potential as an effective BNI for soil ammonia-oxidizing bacteria and archaea.
Polymer Synthesis and Material Chemistry
In material chemistry, this compound and its derivatives find use in the synthesis of polymers and other complex chemical structures. For instance, (Wong et al., 2003) explored the treatment of this compound derivatives with substituted acetylenes under catalytic conditions, facilitating the functionalization at the 9-methylene position in fluorene, crucial for synthesizing various organic compounds.
Energy Storage and Conversion
In the field of energy storage and conversion, this compound-related compounds like MXenes, which are two-dimensional transition metal carbides, nitrides, or carbonitrides, have shown promise. Studies by (Pang et al., 2019) and (Anasori et al., 2017) have demonstrated their potential in various applications, including lithium-ion batteries and supercapacitors, due to their excellent electrical and electrochemical properties.
Biomedical Applications
In biomedical research, MXenes, which relate to the broader family of compounds including this compound, have been investigated for their applications in biosensors, antibacterial materials, bioimaging probes, and therapeutics. The work by (Huang et al., 2018) outlines the preparation methods, unique properties, and potential biomedical applications of MXenes, highlighting their versatility in the medical field.
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
dec-9-enenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N/c1-2-3-4-5-6-7-8-9-10-11/h2H,1,3-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDFSMWILPDXXGP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCCCCCC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10563196 | |
Record name | Dec-9-enenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10563196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61549-49-3 | |
Record name | Dec-9-enenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10563196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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